molecular formula C8H10N2O2 B15247449 1-(3-Amino-4-methoxypyridin-2-YL)ethanone

1-(3-Amino-4-methoxypyridin-2-YL)ethanone

Cat. No.: B15247449
M. Wt: 166.18 g/mol
InChI Key: LXECMPLGMVKMJH-UHFFFAOYSA-N
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Description

1-(3-Amino-4-methoxypyridin-2-YL)ethanone is a chemical compound with the molecular formula C8H10N2O2 It is a derivative of pyridine, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Amino-4-methoxypyridin-2-YL)ethanone typically involves the reaction of 3-amino-4-methoxypyridine with ethanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Amino-4-methoxypyridin-2-YL)ethanone can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products Formed:

    Oxidation: Nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-Amino-4-methoxypyridin-2-YL)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Amino-4-methoxypyridin-2-YL)ethanone involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes or receptors, while the methoxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The carbonyl group can participate in nucleophilic addition reactions, making the compound a versatile intermediate in various biochemical pathways .

Comparison with Similar Compounds

Uniqueness: 1-(3-Amino-4-methoxypyridin-2-YL)ethanone is unique due to the presence of both amino and methoxy groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a valuable compound in synthetic chemistry and drug development.

Properties

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

IUPAC Name

1-(3-amino-4-methoxypyridin-2-yl)ethanone

InChI

InChI=1S/C8H10N2O2/c1-5(11)8-7(9)6(12-2)3-4-10-8/h3-4H,9H2,1-2H3

InChI Key

LXECMPLGMVKMJH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NC=CC(=C1N)OC

Origin of Product

United States

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